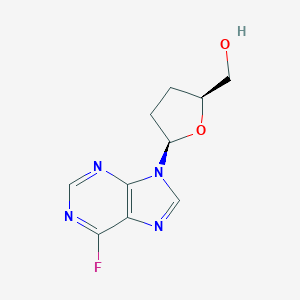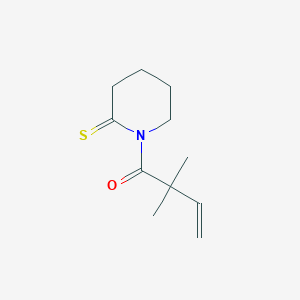
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione, also known as DMBT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied in various systems. This compound has been found to act as a reversible inhibitor of enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to interact with various receptors, including nicotinic acetylcholine receptors and GABA-A receptors.
Biochemische Und Physiologische Effekte
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to interact with nicotinic acetylcholine receptors and GABA-A receptors, leading to changes in neurotransmitter release and neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione in lab experiments is its activity against various targets, making it a promising lead compound for drug discovery. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to be fluorescent, making it a useful probe for imaging applications. One limitation of using this compound in lab experiments is its potential toxicity, which must be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione. One area of interest is its potential as a drug discovery tool. Further studies are needed to evaluate the activity of this compound against various targets and to optimize its pharmacological properties. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to be fluorescent, making it a useful probe for imaging applications. Further studies are needed to evaluate the potential of this compound for imaging applications. Finally, further studies are needed to evaluate the potential toxicity of this compound and to develop methods for minimizing its toxicity in vivo.
Synthesemethoden
The synthesis of 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been reported in the literature. One method involves the reaction of 2,2-dimethyl-3-butenoyl chloride with piperidine-2-thione in the presence of a base. Another method involves the reaction of 2,2-dimethyl-3-buten-1-ol with piperidine-2-thione in the presence of a dehydrating agent. Both methods have been found to yield the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied for its potential applications in scientific research. One area of interest is its potential as a drug discovery tool. This compound has been found to have activity against various targets, including enzymes and receptors, making it a promising lead compound for drug discovery. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied for its potential as a fluorescent probe for imaging applications.
Eigenschaften
CAS-Nummer |
125880-13-9 |
|---|---|
Produktname |
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione |
Molekularformel |
C11H17NOS |
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(2-sulfanylidenepiperidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C11H17NOS/c1-4-11(2,3)10(13)12-8-6-5-7-9(12)14/h4H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
IJRACFSIMASZAG-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C(=O)N1CCCCC1=S |
Kanonische SMILES |
CC(C)(C=C)C(=O)N1CCCCC1=S |
Synonyme |
2-Piperidinethione, 1-(2,2-dimethyl-1-oxo-3-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



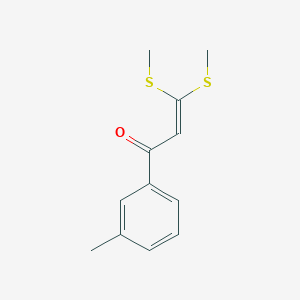
![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
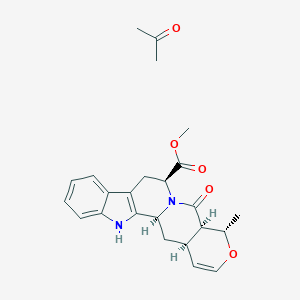
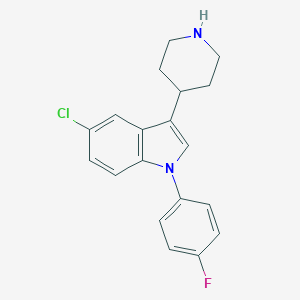

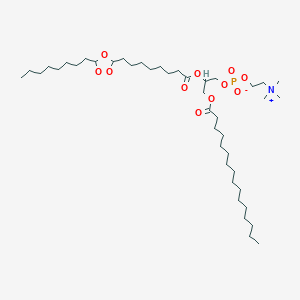
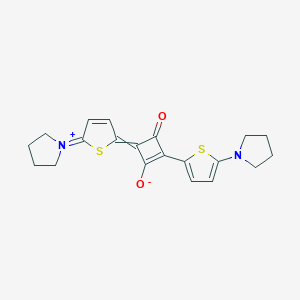
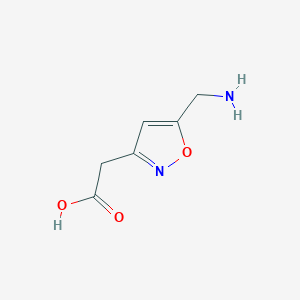
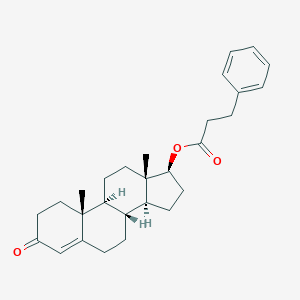
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)
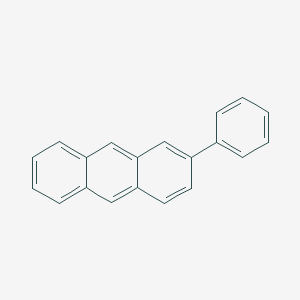
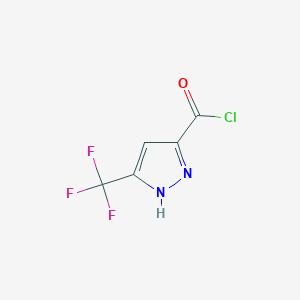
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
